molecular formula C8H15ClO B14648103 1-Chlorooct-4-en-3-ol CAS No. 52418-79-8

1-Chlorooct-4-en-3-ol

Cat. No.: B14648103
CAS No.: 52418-79-8
M. Wt: 162.66 g/mol
InChI Key: KYSLAFQFIOYLAX-UHFFFAOYSA-N
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Description

1-Chlorooct-4-en-3-ol is an organic compound characterized by the presence of a chlorine atom, a double bond, and a hydroxyl group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorooct-4-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of oct-4-en-3-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chlorooct-4-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 1-chlorooct-4-en-3-one.

    Reduction: Formation of 1-chlorooctan-3-ol.

    Substitution: Formation of compounds like 1-azidooct-4-en-3-ol or 1-cyanooct-4-en-3-ol.

Scientific Research Applications

1-Chlorooct-4-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chlorooct-4-en-3-ol involves its interaction with various molecular targets. The chlorine atom and hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The double bond also plays a role in the compound’s chemical behavior, influencing its reactivity in addition reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorooctane: Lacks the double bond and hydroxyl group, making it less reactive.

    Oct-4-en-3-ol: Lacks the chlorine atom, resulting in different reactivity and applications.

    1-Bromooct-4-en-3-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Uniqueness

1-Chlorooct-4-en-3-ol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chlorine atom and a hydroxyl group, along with a double bond, makes it a versatile compound in synthetic chemistry and various research fields.

Properties

CAS No.

52418-79-8

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-chlorooct-4-en-3-ol

InChI

InChI=1S/C8H15ClO/c1-2-3-4-5-8(10)6-7-9/h4-5,8,10H,2-3,6-7H2,1H3

InChI Key

KYSLAFQFIOYLAX-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CCCl)O

Origin of Product

United States

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